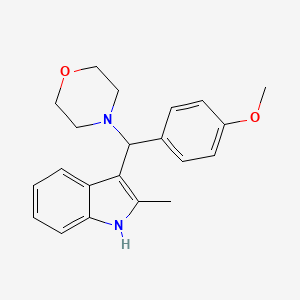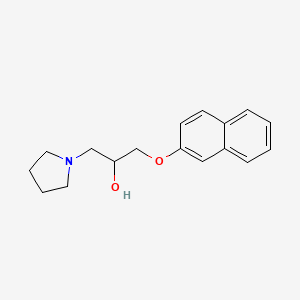![molecular formula C19H17NO4 B12160306 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)
2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion ist eine komplexe heterocyclische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über ein kondensiertes Ringsystem, das Pyrano-, Pyrido- und Chinolin-Einheiten umfasst, was sie für Forscher in der organischen Chemie und verwandten Disziplinen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Eine übliche Methode beinhaltet die Kondensation von 7-Hydroxy-1,2,2,4-tetramethylhydrochinolin-6-carbaldehyd mit Aroylessigsäureestern unter sauren Bedingungen . Die Reaktion verläuft über eine Reihe von Schritten, einschließlich der Bildung eines Knoevenagel-Addukts, Dehydratisierung und intramolekularer Cyclisierung, um das Endprodukt zu ergeben.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseprozesse zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentrationen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an Positionen, die anfällig für nukleophile Angriffe sind.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer geeigneten Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolinderivate ergeben, während die Reduktion Dihydrochinolinverbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Antikrebswirkungen führt .
Wirkmechanismus
The mechanism of action of 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrano[3,2-c]chinolone: Diese Verbindungen teilen sich ein ähnliches kondensiertes Ringsystem und zeigen vergleichbare biologische Aktivitäten.
Furo[3,2-c]chinolone:
Einzigartigkeit
2,4,6,6-Tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion ist aufgrund seiner spezifischen Anordnung von funktionellen Gruppen und kondensierten Ringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Sein Tetramethyl-Substitutionsschema unterscheidet es außerdem von anderen verwandten Verbindungen, was möglicherweise seine Stabilität und Reaktivität verbessert.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
10,10,12,15-tetramethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione |
InChI |
InChI=1S/C19H17NO4/c1-9-5-11-10(2)8-19(3,4)20-16(11)12(6-9)17-15(18(20)23)13(21)7-14(22)24-17/h5-6,8H,7H2,1-4H3 |
InChI-Schlüssel |
MSSZXXGWMWWTAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C4=C2OC(=O)CC4=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)
![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)
